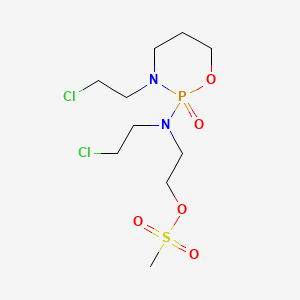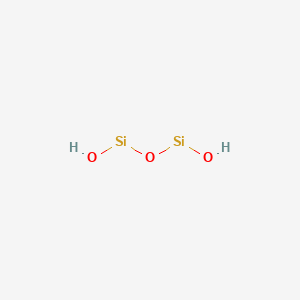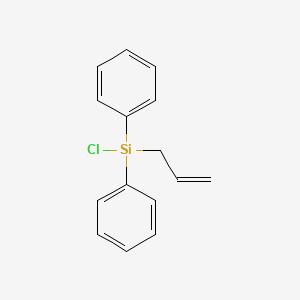
1-Ethenylpyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H8ClN It is a pyridinium salt where the nitrogen atom in the pyridine ring is bonded to an ethenyl group and a chloride ion
准备方法
Synthetic Routes and Reaction Conditions
1-Ethenylpyridin-1-ium chloride can be synthesized through several methods. One common approach involves the alkylation of pyridine with an ethenyl halide in the presence of a suitable base. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
1-Ethenylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the ethenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.
科学研究应用
1-Ethenylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-ethenylpyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloride ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
1-Ethylpyridin-1-ium chloride: Similar in structure but with an ethyl group instead of an ethenyl group.
Pyridinium chloride: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
N-Methylpyridinium chloride: Contains a methyl group, which affects its reactivity and applications.
Uniqueness
1-Ethenylpyridin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
45590-51-0 |
|---|---|
分子式 |
C7H8ClN |
分子量 |
141.60 g/mol |
IUPAC 名称 |
1-ethenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C7H8N.ClH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1 |
InChI 键 |
XTPPAVHDUJMWEX-UHFFFAOYSA-M |
规范 SMILES |
C=C[N+]1=CC=CC=C1.[Cl-] |
相关CAS编号 |
87582-56-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)






![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

